1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one
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Overview
Description
1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their versatile applications in various fields, including medicinal chemistry and industrial processes
Preparation Methods
The synthesis of 1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with 2-oxopropyl bromide in the presence of a base, followed by cyclization to form the pyrrolidinone ring. The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ catalysts and controlled reaction environments to ensure consistent production quality .
Chemical Reactions Analysis
1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperatures ranging from -10°C to 100°C, and catalysts such as palladium on carbon .
Scientific Research Applications
1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of drug development.
Comparison with Similar Compounds
1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives such as:
1-Cyclohexyl-2-pyrrolidinone: Known for its use as a high-boiling aprotic solvent.
Pyrrolidin-2-one, 5-[2-butyrylethyl]: Utilized in the synthesis of bioactive molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
58804-57-2 |
---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H21NO2/c1-10(15)9-12-7-8-13(16)14(12)11-5-3-2-4-6-11/h11-12H,2-9H2,1H3 |
InChI Key |
VPTVTMCMGIHCME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCC(=O)N1C2CCCCC2 |
Origin of Product |
United States |
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